molecular formula C35H30F3N7O4S B7985639 Nilotinib p-toluenesulfonate

Nilotinib p-toluenesulfonate

Cat. No.: B7985639
M. Wt: 701.7 g/mol
InChI Key: BLZCELPOANECEN-UHFFFAOYSA-N
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Description

Nilotinib p-toluenesulfonate is a compound derived from nilotinib, a second-generation tyrosine kinase inhibitor. Nilotinib is primarily used in the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome-positive. The p-toluenesulfonate salt form enhances the solubility and stability of nilotinib, making it more effective for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nilotinib p-toluenesulfonate involves the reaction of nilotinib with p-toluenesulfonic acid. The process typically includes dissolving nilotinib in a suitable solvent, such as methanol or ethanol, followed by the addition of p-toluenesulfonic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Nilotinib p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Nilotinib p-toluenesulfonate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its activation and subsequent signaling pathways that lead to cell growth and division . Additionally, this compound targets other kinases, such as c-kit and PDGF, contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nilotinib p-toluenesulfonate is unique due to its high selectivity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It has a higher binding affinity for the ATP-binding site of the BCR-ABL protein compared to imatinib, making it more effective in patients with imatinib-resistant CML .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.C7H8O3S/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;1-6-2-4-7(5-3-6)11(8,9)10/h3-16H,1-2H3,(H,35,39)(H,33,36,37);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZCELPOANECEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30F3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Nilotinib base (0.300 g, 0.57 mmol) was dissolved in TFE (2 mL) at 40° C. to obtain a mixture. The mixture was stirred and added to a solution of p-toluenesulfonic acid (0.108 g, 0.57 mmol) in TFE (1 mL) at 40° C. The resulting solution was stirred for about 4 h and it was subsequently cooled to 5° C. The mixture was kept at 5° C. overnight and then a sample (1 ml) was taken from the mixture and evaporated to dryness under reduced pressure at 40° C. to provide Nilotinib p-toluenesulfonate form I as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nilotinib base (0.300 g, 0.57 mmol) was dissolved in TFE (2 mL) at 40° C. to obtain a mixture. The mixture was stirred and added to a solution of p-toluenesulfonic acid (0.108 g, 0.57 mmol) in TFE (1 mL) at 40° C. The resulting clear solution was stirred for about 4 h at 40° C. and subsequently cooled to 5° C. The mixture was kept at 5° C. overnight and then MTBE (1.5 v/v) was added to the mixture at room temperature leading to precipitation. The precipitate was filtered to provide Nilotinib p-toluenesulfonate form II as a white solid.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 75 mL reactor equipped with a temperature probe and a condenser, 305.6 mg of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base and 30 mL of ethyl acetate were charged. The slurry was stirred and heated to 76° C. To the solution, 580 μL of 1 M p-toluene sulfonic acid solution (in ethyl acetate) was added. The mixture was stirred at 76° C. for six hours, cooled to 25° C. at a rate of 0.5° C./minute and held at 25° C. overnight. The solid was collected by filtration and was dried at 50-55° C./10-20 torr for 8-16 hours to obtain 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide p-toluene sulfonate salt (˜250 mg) as a white solid. Melting point=˜187° C.; x-ray diffraction pattern showing maxima at 2θ=7.3°, 15.4°, 16.1°, 17.5°, 18.3°, 19.0°, 19.7°, 22.5°.

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